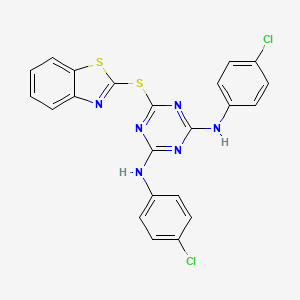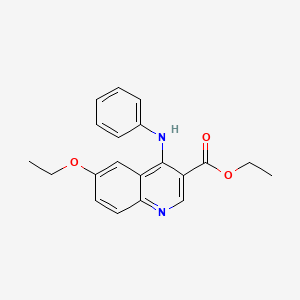![molecular formula C27H18ClN3O7S2 B11627348 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11627348.png)
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-clorofenil)(hidroxi)metilideno]-5-(4-metilfenil)-1-{5-[(4-nitrofenil)sulfonil]-1,3-tiazol-2-il}pirrolidina-2,3-diona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como clorofenilo, hidroxi, metilfenilo, nitrofenilo, sulfonilo, tiazolil y pirrolidina-diona
Métodos De Preparación
La síntesis de (4E)-4-[(4-clorofenil)(hidroxi)metilideno]-5-(4-metilfenil)-1-{5-[(4-nitrofenil)sulfonil]-1,3-tiazol-2-il}pirrolidina-2,3-diona involucra múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas y reactivos. La ruta sintética típicamente comienza con la preparación de la estructura central de pirrolidina-2,3-diona, seguida de la introducción del grupo tiazolil y, finalmente, la adición de los grupos clorofenilo, hidroxi, metilfenilo y nitrofenilo. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de catalizadores para acelerar las reacciones.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo nitrofenilo puede reducirse a un grupo aminofenilo.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(4E)-4-[(4-clorofenil)(hidroxi)metilideno]-5-(4-metilfenil)-1-{5-[(4-nitrofenil)sulfonil]-1,3-tiazol-2-il}pirrolidina-2,3-diona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos y vías. Por ejemplo, el grupo nitrofenilo puede interactuar con las enzimas involucradas en las reacciones redox, mientras que el grupo tiazolil puede unirse a receptores o proteínas específicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Los compuestos similares a (4E)-4-[(4-clorofenil)(hidroxi)metilideno]-5-(4-metilfenil)-1-{5-[(4-nitrofenil)sulfonil]-1,3-tiazol-2-il}pirrolidina-2,3-diona incluyen otros derivados de pirrolidina-diona y compuestos que contienen tiazolil. Estos compuestos pueden compartir algunas características estructurales y propiedades químicas, pero difieren en sus grupos funcionales específicos y la arquitectura molecular general
Propiedades
Fórmula molecular |
C27H18ClN3O7S2 |
|---|---|
Peso molecular |
596.0 g/mol |
Nombre IUPAC |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H18ClN3O7S2/c1-15-2-4-16(5-3-15)23-22(24(32)17-6-8-18(28)9-7-17)25(33)26(34)30(23)27-29-14-21(39-27)40(37,38)20-12-10-19(11-13-20)31(35)36/h2-14,23,32H,1H3/b24-22+ |
Clave InChI |
IPTYXWNFCDBMMH-ZNTNEXAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)

![(6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627284.png)

![ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11627301.png)
![methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627320.png)
![prop-2-enyl 5-(4-cyanophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11627326.png)
![N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11627327.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11627334.png)
![3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627339.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B11627341.png)
![4,5-Dichloro-2-[(4-chlorophenyl)carbamoyl]benzoic acid](/img/structure/B11627346.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627355.png)
